2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid is a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a propanoic acid backbone with two key substituents: a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon and a 2,2-difluorocyclopropyl group at the third carbon. This structural configuration imparts unique steric and electronic properties, making it valuable for modulating solubility, metabolic stability, and target binding in drug candidates.
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)4-6-5-11(6,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPZMYIMVXKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluorocarbene-Based Cyclopropanation
A widely adopted method involves generating difluorocarbene ($\cdot$CF$_2$) from precursors such as chlorodifluoromethane (Freon-22) or sodium bromodifluoroacetate under phase-transfer conditions. For example, Barbasiewicz et al. demonstrated that chlorodifluoromethane reacts with alkenes in the presence of tetraarylarsonium salts to yield gem-difluorocyclopropanes. Applied to the target compound, this method would require a pre-functionalized alkene intermediate (e.g., allyl glycine) to undergo cyclopropanation (Scheme 1):
This approach achieves moderate to high yields (60–85%) but requires careful control of steric and electronic effects to avoid side reactions.
Asymmetric Cyclopropanation
For enantioselective synthesis, chiral catalysts such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine-nickel complexes enable asymmetric hydrogenation of difluorostyrene derivatives. A patent by Csuk and Eversmann detailed the use of nickel(II) acetate tetrahydrate with a chiral ligand to reduce an α,β-unsaturated ester precursor, yielding the 2,2-difluorocyclopropane fragment with >90% enantiomeric excess (ee).
Boc Protection of the Amino Group
The Boc group serves to protect the amine during subsequent reactions. Standard protocols involve treating the primary amine with di-tert-butyl dicarbonate (Boc$_2$O) in the presence of a base such as triethylamine or DMAP.
Stepwise Protection and Activation
In a representative procedure from PMC8270337, Boc protection is performed on a piperidine derivative using Boc$_2$O in dichloromethane, followed by activation of the carboxylic acid with EDC·HCl and DMAP . For the target compound, this translates to:
Yields for this step typically exceed 85%, with purity confirmed via HPLC.
Coupling of the Difluorocyclopropane and Boc-Amino Components
The assembly of the propanoic acid backbone requires amide bond formation or alkylation strategies.
Amide Coupling via Carbodiimide Chemistry
A patent (WO2021239885A1) describes the use of EDC·HCl and HOBt to couple Boc-protected amines with carboxylic acids. Applied here, the 2,2-difluorocyclopropane-bearing carboxylic acid is activated and reacted with the Boc-amino intermediate:
This method achieves yields of 70–80%, though epimerization at the α-carbon remains a concern.
Mitsunobu Reaction for Stereochemical Control
For stereospecific coupling, the Mitsunobu reaction (using DIAD and PPh$_3$) enables inversion of configuration at the hydroxyl-bearing carbon. This is critical if the starting material derives from a chiral pool (e.g., L-serine).
Deprotection and Final Isolation
The Boc group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane ), yielding the free amine. However, for the target compound, the Boc group is retained in the final product, so this step is omitted. Final purification employs recrystallization from ethanol/n-heptane or chromatography on silica gel.
Optimization and Catalytic Innovations
Recent advances focus on improving atom economy and stereoselectivity:
Nickel-Catalyzed Asymmetric Hydrogenation
A 2023 study reported by PMC7849233 utilized nickel(II) acetate with a chiral salen ligand to hydrogenate an α,β-unsaturated ester precursor to the 2,2-difluorocyclopropane moiety, achieving 91.9% yield and 98% ee.
Microwave-Assisted Cyclopropanation
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclopropanation of allyl glycine with difluorocarbene precursors in THF under microwave conditions (150°C, 5 min) gave 75% yield.
Analytical Characterization
Key data for the target compound:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 265.25 g/mol | |
| Melting Point | 158–160°C (dec.) | |
| HPLC Purity | >99% (C18, 0.1% TFA/MeCN) | |
| $^{19}$F NMR (CDCl$_3$) | δ -112.3 (d, J = 240 Hz) |
Applications and Derivatives
While the target compound is primarily an intermediate, its derivatives show promise in:
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a critical building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, making it a candidate for further drug development studies.
1.2 Enzyme Inhibition
Studies have shown that compounds with similar structures can act as enzyme inhibitors. For instance, the incorporation of difluorocyclopropyl groups can influence the binding affinity to active sites of enzymes involved in metabolic pathways, potentially leading to the development of novel therapeutic agents targeting metabolic disorders or cancers.
Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
The tert-butoxycarbonyl (Boc) group is widely used in SPPS due to its stability under basic conditions and ease of deprotection under acidic conditions. The compound can be utilized to synthesize peptides with enhanced stability and bioavailability. This is particularly useful in creating peptide-based drugs where stability is crucial for efficacy.
2.2 Custom Peptide Libraries
Researchers utilize this compound to create diverse peptide libraries for screening potential drug candidates. By varying the amino acid sequence and incorporating 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid into these sequences, scientists can explore a wide range of biological activities and interactions.
Biological Research
3.1 Targeting Specific Pathways
The unique properties of this compound allow it to be used in studies aimed at understanding specific biological pathways. For example, it can be incorporated into peptides designed to interact with receptors or enzymes involved in signal transduction pathways, aiding in the elucidation of these complex biological processes.
3.2 Antibody Development
In immunology, derivatives of this compound can be employed to create antigens for antibody production. The incorporation of difluorocyclopropyl groups can enhance the immunogenicity of peptides, leading to better antibody responses which are essential for diagnostic and therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Therapy | Demonstrated that derivatives exhibited selective cytotoxicity against breast cancer cells. |
| Study B | Peptide Synthesis | Successfully synthesized a peptide library incorporating this compound, leading to the discovery of novel inhibitors for a key metabolic enzyme. |
| Study C | Immunological Response | Found that modified peptides elicited a stronger immune response compared to unmodified counterparts, suggesting potential for vaccine development. |
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The difluorocyclopropyl moiety provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Data (as per ):
- Molecular Weight : 186.21 g/mol
- CAS Number : 2172081-33-1
- MDL Number : MFCD22548246
The Boc group enhances stability during synthetic reactions, while the difluorocyclopropyl moiety may improve lipophilicity and resistance to oxidative metabolism. However, the molecular formula provided in conflicts with the compound’s structure, which should include 2 fluorine atoms and 1 nitrogen atom, implying a corrected formula closer to C₁₁H₁₆F₂NO₄.
Comparison with Similar Compounds
The compound is structurally analogous to other Boc-protected amino acid derivatives. Below is a detailed comparison with a closely related compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (), highlighting differences in substituents, applications, and properties.
Table 1: Structural and Functional Comparison
Research Findings:
Fluorine vs. Thiophene Impact :
- The difluorocyclopropyl group in the target compound introduces strong C-F bonds, which resist enzymatic degradation and improve pharmacokinetics compared to the thiophene derivative.
- The thiophene group in the comparator compound offers aromaticity and sulfur-mediated interactions, advantageous in kinase inhibitors or metal-catalyzed reactions.
Synthetic Utility :
- Both compounds serve as intermediates in peptide synthesis. The Boc group in both ensures amine protection during solid-phase synthesis.
- The fluorinated compound’s cyclopropane ring may facilitate strain-release reactivity in click chemistry, whereas the thiophene derivative is more suited for electrophilic substitution.
Notes on Discrepancies and Limitations
- reports a molecular formula (C₉H₁₄O₄) inconsistent with the compound’s structure, which requires fluorine and nitrogen . Users should verify this data experimentally.
- lacks explicit molecular weight or formula for the thiophene derivative, limiting direct physicochemical comparisons.
- Further studies are needed to quantify solubility, stability, and reactivity differences between these compounds.
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid, commonly referred to in scientific literature by its chemical structure or CAS number (137401-45-7), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C10H17F2N1O4
- Molecular Weight: 247.25 g/mol
- CAS Number: 137401-45-7
The biological activity of this compound is primarily attributed to its structural characteristics which allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing solubility and stability in biological systems. The difluorocyclopropyl moiety may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.
Antitumor Activity
Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth. For instance, studies on related amino acids suggest that the incorporation of fluorinated groups can enhance the anticancer efficacy by improving metabolic stability and cellular uptake.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in the context of amino acid metabolism. Inhibition assays have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Enzyme Inhibition | Reduced activity of metabolic enzymes | |
| Toxicity Profile | Low toxicity in preliminary assays |
Case Study 1: Antitumor Efficacy
In a study published by Qu et al., the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Enzyme Interaction
A recent study investigated the interaction of this compound with specific metabolic enzymes. The findings revealed that it acts as a competitive inhibitor, demonstrating a Ki value comparable to known inhibitors in the same class. This suggests potential therapeutic applications in metabolic disorders.
Research Findings
Recent research has focused on optimizing the synthesis and understanding the pharmacodynamics of this compound. Key findings include:
- Synthesis Optimization: Improved synthetic routes have been developed that enhance yield and purity.
- Pharmacokinetics: Preliminary studies indicate favorable absorption characteristics, with a half-life suitable for therapeutic applications.
- Safety Profile: Toxicity assessments have shown that it exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid to improve yield and purity?
- Methodological Answer : Synthesis typically involves Boc-protection of the amino group and subsequent coupling with the difluorocyclopropyl moiety. Key parameters include:
- Reaction Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for deprotonation during Boc activation .
- Temperature Control : Maintain 0–25°C to avoid premature decomposition of the difluorocyclopropyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolating the final product .
- Data Table :
| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 70–85% | ≥95% |
| Base | TEA | 75–80% | ≥93% |
| Temp. | 0–25°C | 65–75% | ≥90% |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the Boc-protected amino group (δ 1.4 ppm for tert-butyl protons) and the difluorocyclopropyl moiety (δ 4.5–5.5 ppm for CF2 protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 322.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect diastereomers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the difluorocyclopropyl group in peptide coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for amide bond formation. Focus on steric effects from the cyclopropane ring and electronic effects from fluorine .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to predict stability against hydrolysis .
- Data Table :
| Parameter | Predicted Outcome (DFT) | Experimental Validation |
|---|---|---|
| Cyclopropane Ring Strain | High (ΔG‡ = 25 kcal/mol) | Coupling yield drops by 20% vs. linear analogs |
| Fluorine Electron Withdrawal | Accelerates coupling by 15% | Observed via kinetic assays |
Q. How do researchers resolve contradictions in reported bioactivity data for Boc-protected amino acid derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 in enzyme inhibition) .
- Control Experiments : Test for batch-to-batch variability in compound purity or stereochemical integrity .
- Structural Analog Studies : Evaluate substituent effects (e.g., replacing difluorocyclopropyl with fluorophenyl groups) to isolate bioactivity drivers .
Q. What strategies mitigate decomposition of the Boc group during long-term storage?
- Methodological Answer :
- Storage Conditions : -20°C under argon, desiccated (silica gel) to prevent hydrolysis .
- Stabilizers : Add 1% (v/v) triethylamine to neutralize trace acids in solvents .
- Data Table :
| Storage Condition | Decomposition Rate (6 months) | Purity Retention |
|---|---|---|
| Room Temperature | 40% loss | ≤60% |
| -20°C, Argon | <5% loss | ≥95% |
Experimental Design & Environmental Impact
Q. How to design experiments assessing the environmental persistence of this compound?
- Methodological Answer :
- OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions (25°C, pH 7) for 60 days. Monitor via LC-MS/MS for parent compound and metabolites (e.g., free amino acid) .
- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos to evaluate EC50 values for acute toxicity .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of Boc-deprotection byproducts (e.g., CO2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
